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molecular formula C15H14BrClO2 B8805598 (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol

Cat. No. B8805598
M. Wt: 341.62 g/mol
InChI Key: KOJZDDZVYDZNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09308204B2

Procedure details

To a suitable reaction flask was charged (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (103.06 mmoles, 35.00 g) and acetonitrile (6.68 moles, 350.00 mL, 274.15 g) to afford a clear solution. The solution was cooled to 0 degrees Celsius and sodium borohydride (128.82 mmoles, 4.87 g) was added portionwise. The reaction was stirred for approximately 30 minutes at 0 degrees Celsius, and then at room temperature until completion (as determined by HPLC analysis). To the reaction mixture was then added water (40 mL), followed by brine (50 mL). The layers were shaken together, allowed to settle and then were separated. The organic phase was concentrated to an oil. Methyl tert-butyl ether (200 mL) was added followed by a slow addition of 1N hydrochloric acid. Vigorous gas evolution was observed. The layers were shaken together, allowed to settle and then were separated. The organic phase was washed with brine (50 mL), dried over magnesium sulfate, filtered and concentrated to afford the crude product as a pale yellow solid (35.38 g, 100% yield).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:19])=[C:6]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[CH:12][CH:11]=2)=[O:9])[CH:7]=1.C(#N)C.[BH4-].[Na+].O>[Cl-].[Na+].O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:19])=[C:6]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[CH:12][CH:11]=2)[OH:9])[CH:7]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)OCC)Cl
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
4.87 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Four
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for approximately 30 minutes at 0 degrees Celsius
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0 degrees Celsius
CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
The layers were shaken together
CUSTOM
Type
CUSTOM
Details
were separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated to an oil
ADDITION
Type
ADDITION
Details
Methyl tert-butyl ether (200 mL) was added
ADDITION
Type
ADDITION
Details
followed by a slow addition of 1N hydrochloric acid
STIRRING
Type
STIRRING
Details
The layers were shaken together
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
The organic phase was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(O)C1=CC=C(C=C1)OCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 35.38 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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